4-Bromo-2-heptene
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Overview
Description
4-Bromo-2-heptene is an organic compound with the molecular formula C7H13Br It is a brominated alkene, characterized by the presence of a bromine atom attached to the second carbon of a heptene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-heptene can be synthesized through the bromination of 2-heptene using N-bromosuccinimide (NBS) in the presence of benzoyl peroxide as a radical initiator. The reaction is typically carried out in carbon tetrachloride under reflux conditions. The procedure involves the following steps :
- In a 500-ml round-bottomed flask, combine 40 g (0.41 mole) of 2-heptene, 48.1 g (0.27 mole) of N-bromosuccinimide, 0.2 g of benzoyl peroxide, and 250 ml of carbon tetrachloride.
- Stir and heat the mixture under reflux in a nitrogen atmosphere for 2 hours.
- Remove the succinimide by suction filtration and wash with carbon tetrachloride.
- Distill the carbon tetrachloride solution to obtain this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-heptene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-hepten-4-ol.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form 2-heptyne.
Addition Reactions: The double bond in this compound can participate in electrophilic addition reactions, such as the addition of hydrogen bromide to form 2,4-dibromoheptane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Electrophilic Addition: Hydrogen bromide in an inert solvent like dichloromethane.
Major Products:
- 2-Hepten-4-ol (from substitution)
- 2-Heptyne (from elimination)
- 2,4-Dibromoheptane (from addition)
Scientific Research Applications
4-Bromo-2-heptene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and ability to form diverse chemical structures.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-heptene in chemical reactions typically involves the formation of reactive intermediates, such as radicals or carbocations. For example, in the bromination reaction, the N-bromosuccinimide generates a bromine radical, which then reacts with the double bond of 2-heptene to form the brominated product .
Comparison with Similar Compounds
2-Bromoheptane: A brominated alkane with similar reactivity but lacking the double bond.
4-Chloro-2-heptene: A chlorinated analogue with similar chemical properties but different reactivity due to the presence of chlorine instead of bromine.
2-Heptene: The parent alkene without the bromine substituent.
Uniqueness: 4-Bromo-2-heptene is unique due to the presence of both a bromine atom and a double bond, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H13Br |
---|---|
Molecular Weight |
177.08 g/mol |
IUPAC Name |
(E)-4-bromohept-2-ene |
InChI |
InChI=1S/C7H13Br/c1-3-5-7(8)6-4-2/h3,5,7H,4,6H2,1-2H3/b5-3+ |
InChI Key |
PZCKKTZCRIZAKZ-HWKANZROSA-N |
Isomeric SMILES |
CCCC(/C=C/C)Br |
Canonical SMILES |
CCCC(C=CC)Br |
Origin of Product |
United States |
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